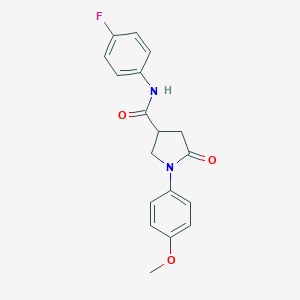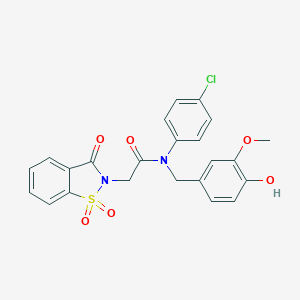
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide, also known as DPAQ, is a small molecule inhibitor that has been widely used in scientific research for various purposes.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. For example, inhibition of CDK4 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to reduce cell proliferation and increase sensitivity to DNA-damaging agents.
実験室実験の利点と制限
The advantages of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments include its high potency and specificity for the target enzyme or protein, its ease of synthesis, and its relatively low cost. However, one limitation of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is its potential off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the intended target.
将来の方向性
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a tool for studying the role of CDK4 and CK2 in various cellular processes. Additionally, further research is needed to identify other potential targets for N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide and to optimize its structure and potency.
In conclusion, N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a small molecule inhibitor that has been widely used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have high potency and specificity for its target enzyme or protein. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has various biochemical and physiological effects depending on the target, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research, including its potential as a therapeutic agent for cancer treatment and as a tool for studying various cellular processes.
合成法
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves the reaction of 2,5-dichloroaniline with ethyl 2-(4-oxoquinazolin-3-yl)acetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in high yield and purity.
科学的研究の応用
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
特性
製品名 |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
|---|---|
分子式 |
C16H11Cl2N3O2 |
分子量 |
348.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-6-12(18)14(7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChIキー |
RTAYAPAZYLATPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)